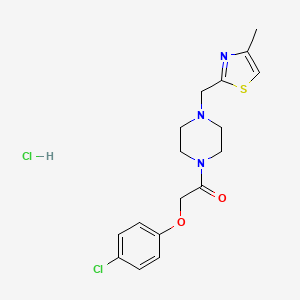![molecular formula C17H17ClN2O2 B2973915 2-(2-Chlorophenyl)-1-[3-(pyridin-3-yloxymethyl)azetidin-1-yl]ethanone CAS No. 2379975-40-1](/img/structure/B2973915.png)
2-(2-Chlorophenyl)-1-[3-(pyridin-3-yloxymethyl)azetidin-1-yl]ethanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2-Chlorophenyl)-1-[3-(pyridin-3-yloxymethyl)azetidin-1-yl]ethanone, also known as CPE or Chlorphenacyl Pyridine Ether, is a chemical compound that has been extensively studied in the field of scientific research. This compound is known for its potential applications in various research areas, including neuroscience, pharmacology, and toxicology.
作用机制
The mechanism of action of 2-(2-Chlorophenyl)-1-[3-(pyridin-3-yloxymethyl)azetidin-1-yl]ethanone is not fully understood. However, it is known to act on the GABA receptors in the brain, which are responsible for inhibiting neuronal activity. This compound is believed to enhance the activity of GABA receptors, leading to an increase in inhibitory neurotransmission. This, in turn, can lead to the induction of seizures and other neurological effects.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. It is known to induce seizures in animal models, and has been used as a tool to study the mechanisms underlying epilepsy. This compound has also been shown to enhance long-term potentiation, a process that is important for learning and memory. In addition, this compound has been used as a tool to study the role of GABA receptors in the brain.
实验室实验的优点和局限性
2-(2-Chlorophenyl)-1-[3-(pyridin-3-yloxymethyl)azetidin-1-yl]ethanone has a number of advantages for use in lab experiments. It is a potent convulsant and can be used to induce seizures in animal models. This compound has also been shown to enhance long-term potentiation, making it a useful tool for studying the mechanisms underlying learning and memory. However, there are also limitations to the use of this compound in lab experiments. It is a toxic compound and must be handled with care. In addition, the convulsant effects of this compound can be difficult to control, making it challenging to use in certain experimental settings.
未来方向
There are a number of future directions for research on 2-(2-Chlorophenyl)-1-[3-(pyridin-3-yloxymethyl)azetidin-1-yl]ethanone. One area of interest is the role of this compound in the development of epilepsy. This compound has been shown to induce seizures in animal models, and it is possible that it may be involved in the development of epilepsy in humans. Another area of interest is the potential therapeutic applications of this compound. While this compound is a potent convulsant, it may also have therapeutic effects in certain neurological disorders. Finally, further research is needed to fully understand the mechanism of action of this compound and its effects on the brain.
合成方法
The synthesis of 2-(2-Chlorophenyl)-1-[3-(pyridin-3-yloxymethyl)azetidin-1-yl]ethanone involves the reaction of 2-chloroacetophenone with pyridine-3-carboxaldehyde in the presence of sodium borohydride and acetic acid. The resulting product is then treated with azetidine-1-carboxylic acid and trifluoroacetic acid to obtain this compound. The purity of the compound can be improved by recrystallization from ethanol.
科学研究应用
2-(2-Chlorophenyl)-1-[3-(pyridin-3-yloxymethyl)azetidin-1-yl]ethanone has been extensively studied for its potential applications in neuroscience research. It is known to be a potent convulsant and has been used to induce seizures in animal models. This compound has also been shown to enhance long-term potentiation, a process that is important for learning and memory. In addition, this compound has been used as a tool to study the role of GABA receptors in the brain.
属性
IUPAC Name |
2-(2-chlorophenyl)-1-[3-(pyridin-3-yloxymethyl)azetidin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClN2O2/c18-16-6-2-1-4-14(16)8-17(21)20-10-13(11-20)12-22-15-5-3-7-19-9-15/h1-7,9,13H,8,10-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHGUKYZDWBSCIN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)CC2=CC=CC=C2Cl)COC3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-benzyl-5-(1H-pyrrol-1-yl)-N-[1-(2-thienyl)propyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2973834.png)
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-1-(3-fluorobenzyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide](/img/structure/B2973837.png)
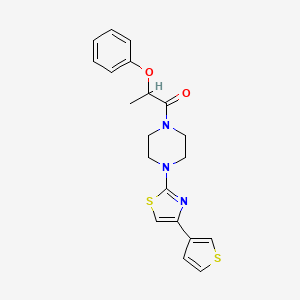
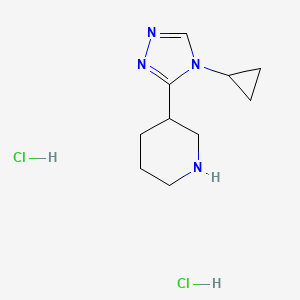
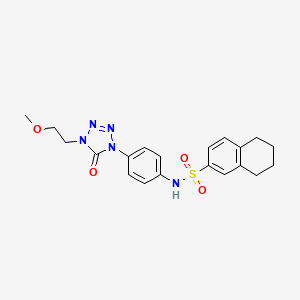
![3-Aminothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2973842.png)
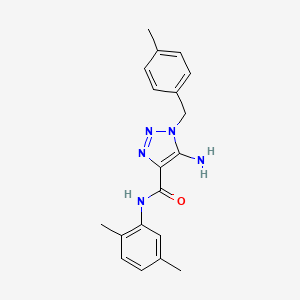
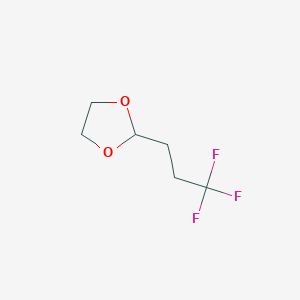
![Ethyl 6-bromo-2-[(chloroacetyl)amino]-7-oxo-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B2973846.png)



